Product packaging for Methylamine hydrochloride(Cat. No.:CAS No. 593-51-1)

Methylamine hydrochloride

Cat. No.: B041996
CAS No.: 593-51-1
M. Wt: 67.52 g/mol
InChI Key: NQMRYBIKMRVZLB-UHFFFAOYSA-N
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Description

Methylamine hydrochloride is a versatile and essential reagent in organic synthesis and pharmaceutical research, serving as a fundamental building block for the introduction of the methylamino group. This white, crystalline solid offers a convenient and stable alternative to gaseous methylamine, facilitating handling and precise stoichiometric control. Its primary research value lies in its role in nucleophilic substitution reactions, where it is extensively used for the synthesis of a wide array of N-methylated compounds, including pharmaceuticals, agrochemicals, and fine chemicals. A prominent application is in the synthesis of various central nervous system (CNS) active compounds and other active pharmaceutical ingredients (APIs). Furthermore, it is a critical precursor in the preparation of Schiff bases and serves as a key starting material for the synthesis of N-methyl-2-pyrrolidone (NMP) and certain ionic liquids. In medicinal chemistry, it is employed to create molecular libraries for structure-activity relationship (SAR) studies. The mechanism of action involves deprotonation in situ to generate methylamine, which acts as a nucleophile, attacking electrophilic centers such as carbonyl carbons in acyl chlorides or alkyl carbons in alkyl halides to form C-N bonds. This high-purity reagent is indispensable for researchers developing novel synthetic methodologies, exploring new chemical entities, and optimizing scalable production processes for complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5N.ClH<br>CH6ClN B041996 Methylamine hydrochloride CAS No. 593-51-1

Properties

IUPAC Name

methanamine;hydrochloride
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InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

67.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Deliquescent solid; [Merck Index] White crystals with an amine-like odor; Hygroscopic; [Alfa Aesar MSDS]
Record name Methylamine hydrochloride
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Vapor Pressure

0.00101 [mmHg]
Record name Methylamine hydrochloride
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CAS No.

593-51-1
Record name Methylamine hydrochloride
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Record name Methylammonium chloride
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Record name METHYLAMINE HYDROCHLORIDE
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Advanced Synthetic Methodologies for Methylamine Hydrochloride

Conventional Synthesis Pathways

The traditional laboratory and small-scale synthesis of methylamine (B109427) hydrochloride primarily relies on the reaction between formaldehyde (B43269) and ammonium (B1175870) chloride. orgsyn.orgchemicalbook.comchemicalbook.comscribd.comwikipedia.orgsafrole.com This method, while straightforward, requires careful control to maximize the yield of the desired product and minimize the formation of other methylated amines.

Reaction of Formaldehyde and Ammonium Chloride

Optimizing the reaction conditions is crucial for maximizing the yield of methylamine hydrochloride. A typical procedure involves heating formaldehyde and ammonium chloride solution until the temperature reaches 104°C and holding it there for several hours. orgsyn.org The yield of recrystallized this compound from this method is reported to be between 45% and 51% based on the amount of ammonium chloride consumed in the process. orgsyn.orgscribd.commdma.ch Lower reaction temperatures can favor a higher yield of this compound by reducing the formation of byproducts. mdma.ch One documented experiment using 250 grams of ammonium chloride and 500 grams of 37% formaldehyde solution yielded between 100 and 134 grams of this compound. scribd.comerowid.org

The table below summarizes typical yields obtained from the reaction of formaldehyde and ammonium chloride under specified conditions.

Reactant Amount (Ammonium Chloride)Reactant Amount (37% Formaldehyde)Product Yield (this compound)Reference
2 kg4 kg600-750 g orgsyn.org
250 g500 g100-134 g scribd.comerowid.org

This table presents data from specific documented laboratory syntheses and yields may vary based on precise experimental conditions.

A significant challenge in this synthesis is the formation of byproducts, primarily dimethylamine (B145610) hydrochloride and, to a lesser extent, trimethylamine (B31210) hydrochloride. chemicalbook.commdma.ch The formation of dimethylamine is more prevalent when an excess of formaldehyde is used and at higher temperatures. chemicalbook.commdma.ch For instance, using four equivalents of formaldehyde can lead to dithis compound being the main product. chemicalbook.com

To minimize byproduct formation, controlling the stoichiometry of the reactants is essential. erowid.org Additionally, maintaining a reaction temperature that does not exceed 110°C helps prevent the formation of trimethylamine. erowid.org Purification techniques are then employed to separate the desired this compound from these byproducts. A common method involves washing the crude product with chloroform, in which dithis compound is soluble, while this compound is not. chemicalbook.comsciencemadness.org Recrystallization from solvents like absolute ethanol (B145695) or n-butyl alcohol is also an effective purification step, as ammonium chloride has very low solubility in these solvents. orgsyn.orgscribd.commdma.ch

The following table outlines common byproducts and methods for their removal.

ByproductConditions Favoring FormationMethod of RemovalReference
Dithis compoundExcess formaldehyde, higher temperaturesWashing with chloroform chemicalbook.comsciencemadness.org
Ammonium ChlorideUnreacted starting materialRecrystallization from ethanol or n-butyl alcohol orgsyn.orgscribd.commdma.ch

This table provides a general overview of byproduct control. The effectiveness of each method depends on the specific reaction mixture and conditions.

Alternative Industrial Production Routes

On an industrial scale, alternative methods are often employed for the production of methylamines, which are then converted to their hydrochloride salts. wikipedia.org These routes are typically more efficient and cost-effective for large-scale manufacturing.

Interaction of Methanol (B129727) and Ammonia (B1221849) over Catalysts

The primary industrial method for producing methylamines involves the reaction of methanol and ammonia over a solid acid catalyst, such as an aluminosilicate (B74896). wikipedia.orgscribd.com This continuous process generates a mixture of methylamine, dimethylamine, and trimethylamine. wikipedia.org The ratio of these products is influenced by the reaction kinetics and the ratio of the reactants. wikipedia.org To favor the production of monomethylamine, a higher ratio of ammonia to methanol is typically used. google.comgoogle.com This process is conducted at elevated temperatures, generally between 300°C and 500°C. google.com

Reaction of Dimethylamine with Hydrogen Chloride Gas

While not a primary production route for methylamine itself, dimethylamine can be reacted with hydrogen chloride gas to form dithis compound. wikipedia.org This reaction is a straightforward acid-base reaction. iitk.ac.in Industrially, dimethylamine is a co-product of the methanol-ammonia reaction. wikipedia.org In some processes, after separation from the reaction mixture, by-products like dimethylamine and trimethylamine are recycled back into the reaction system. forestsclearance.nic.in

Alternative Industrial Production Routes

Advanced and Specialized Synthetic Approaches

Modern organic synthesis demands innovative methods that offer high purity, specificity, and environmental compatibility. For a fundamental compound like this compound, advanced approaches have been developed for specialized applications, such as the preparation of isotopically labeled versions for metabolic studies and the use of green catalysts to minimize environmental impact.

Deuterated this compound is a vital intermediate in the synthesis of deuterated drugs. researchgate.netlookchem.com Replacing hydrogen with its heavier isotope, deuterium (B1214612), can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. lookchem.com The synthesis of its deuterated forms requires precise methods to ensure high isotopic purity and avoid unwanted byproducts.

Achieving high levels of isotopic purity is a primary goal in the synthesis of deuterated compounds. researchgate.net Traditional methods can sometimes lead to a mixture of secondary, tertiary, and quaternary ammonium salts, complicating purification. researchgate.net To circumvent this, specific strategies are employed. One such method involves the reduction of deuterated nitromethane (B149229), which can be prepared by reacting nitromethane with deuterium water in the presence of a base. google.comgoogleapis.com This process can be repeated to produce deuterated nitromethane with high purity, which is then reduced to form the target deuterated methylamine. googleapis.com Another highly effective approach for achieving high purity is the use of protecting groups, such as the Boc-benzylamine strategy, which prevents over-methylation. researchgate.netgoogle.com These synthetic routes are designed to yield products with high purity, which is essential for their application in deuterated drug development. researchgate.netgoogle.com

A novel and practical method for preparing deuterated this compound involves using Boc-protected benzylamine (B48309) as the starting material. researchgate.net This approach effectively avoids the formation of tri-substituted and tetra-substituted methyl byproducts that can occur with conventional methods. google.compatsnap.com

The synthesis proceeds in several steps:

Protection and Methylation: Boc-benzylamine is reacted with a deuterated methylation reagent, such as deuterated methyl p-toluenesulfonate (TsOCD₃), in the presence of a base like sodium hydride (NaH). researchgate.net

Boc Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed under acidic conditions to yield deuterated N-methylbenzylamine hydrochloride. researchgate.net

Debenzylation: The final step is the removal of the benzyl (B1604629) group via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to afford the desired deuterated this compound with a high yield. researchgate.netgoogle.com

This method is advantageous due to its high yields, simple purification process, and satisfactory purity. researchgate.net

Table 1: Synthetic Route for Deuterated this compound using Boc-Benzylamine

Step Reactants Reagents/Catalyst Product Yield Reference
1 Boc-benzylamine, TsOCD₃ NaH, DMF N-Boc-N-benzyldeuteromethylamine Quantitative researchgate.net
2 N-Boc-N-benzyldeuteromethylamine HCl N-benzyldeuterothis compound - researchgate.netgoogle.com

This interactive table summarizes the key stages of the synthesis.

Catalytic Hydrogen Deuterium Exchange (HDE) represents a powerful one-step method for deuterium labeling. researchgate.net This strategy utilizes catalysts to activate C-H bonds for exchange with deuterium from a donor source, such as D₂O. nih.gov Ruthenium (Ru) and rhodium (Rh) catalysts, including nanoparticles, have been found to be effective for performing C-H activation on amines. researchgate.net

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netijprdjournal.com In the context of this compound synthesis and its applications, this involves employing sustainable and reusable catalysts. researchgate.net

Poly(N-vinylimidazole) (PVIm) has emerged as a sustainable, biocompatible, and biodegradable functional polymer that can be used as a reusable, metal-free, heterogeneous catalyst. researchgate.neticevirtuallibrary.comnih.gov

When this compound is used as a source for the methylamine base in a reaction, a stoichiometric amount of a base is typically required to neutralize the HCl. icevirtuallibrary.com PVIm can function as a "catalytic base" or an acid scavenger. nih.gov It effectively liberates the free methylamine from its hydrochloride salt, allowing it to participate in the reaction. nih.gov This approach avoids the use of reagents like sodium bicarbonate, which generate inorganic waste and carbon dioxide. researchgate.neticevirtuallibrary.com

The key advantages of using PVIm include:

Reusability: The solid polymer catalyst can be easily recovered after the reaction and reused multiple times without a significant loss of activity. researchgate.net

Environmental Friendliness: It is a biodegradable, halogen-free, and metal-free catalyst, aligning with green chemistry principles. icevirtuallibrary.comnih.gov

Efficiency: It can promote reactions under mild conditions, often at room temperature. icevirtuallibrary.com

Table 2: Properties of Poly(N-vinylimidazole) as a Green Catalyst

Property Description Reference
Type Functional Polymer, Heterogeneous Catalyst icevirtuallibrary.com
Key Function Acid Scavenger, HCl trap nih.gov
Environmental Profile Biocompatible, Biodegradable, Metal-free researchgate.netnih.gov
State Solid, easy to handle and separate researchgate.net

This interactive table highlights the sustainable characteristics of PVIm.

Environmentally Benign Solvents and Reagents

The principles of green chemistry are increasingly influencing the synthetic routes for and uses of commodity chemicals like this compound, with a significant focus on replacing hazardous organic solvents with more environmentally benign alternatives. dokumen.pub The ideal green technology utilizes chemical reactions with high selectivity and conversion rates while employing harmless raw materials, solvents, and catalysts to minimize waste and environmental impact. dokumen.pub

Water has been identified as a superior solvent for certain reactions involving this compound, aligning with green chemistry goals due to its non-toxic, non-flammable, and widely available nature. sci-hub.se For instance, in the aza-Michael-type reaction between 2-vinylpyridine (B74390) and this compound to produce betahistine (B147258), water was found to yield the highest conversion and selectivity compared to various organic solvents. sci-hub.se Researchers noted that increasing the concentration of the starting materials in water positively correlated with an increase in product conversion, reaching up to 92%. sci-hub.se This approach circumvents the use of traditional solvents like toluene (B28343) and isopropanol, which contribute to production costs and environmental pollution. sci-hub.se

Similarly, the synthesis of N-methyl imines has been successfully conducted using greener solvents like water and ethanol. researchgate.net The use of 4,4′-trimethylenedipiperidine as a catalyst in a water and ethanol medium demonstrates an eco-friendly procedure for Knoevenagel-Michael condensation reactions. researchgate.net The development of such processes highlights a shift towards sustainable chemistry, aiming to reduce or eliminate the reliance on hazardous and toxic solvents. researchgate.net Even in complex multi-step syntheses, such as that for Molnupiravir, green chemistry principles are being applied to avoid the excessive use of organic solvents and laborious purification methods like column chromatography. google.com

Table 1: Comparison of Solvents in this compound-Involved Syntheses

Reaction Type Traditional Solvents Green Alternative(s) Advantages of Green Alternative(s) Reference(s)
Betahistine Synthesis Toluene, Isopropanol Water Non-toxic, non-flammable, high conversion & selectivity, reduced pollution. sci-hub.se
N-methyl imine Synthesis Not specified Water, Ethanol Good catalyst solubility, low toxicity, safer reaction medium. researchgate.net
Molnupiravir Synthesis Acetonitrile, Ethyl Acetate (B1210297) Minimized use of organic solvents Avoids excess solvent waste and tedious purification steps. google.com
Waste Minimization and Recycling in Production

Waste minimization and recycling are central tenets of green chemistry, directly addressing the economic and environmental costs associated with chemical production. dokumen.pub These principles are being actively applied to processes involving this compound to reduce effluent and enhance sustainability. A prominent example is Pfizer's redesign of the sertraline (B1200038) manufacturing process, which originally generated significant waste streams. The revised synthesis route resulted in substantial annual emission reductions of waste, including an estimated 440 tons of titanium dioxide-methylamine hydrochloride waste. dokumen.pub This achievement, recognized with a Presidential Green Chemistry Challenge Award, underscores the impact of rethinking synthetic pathways to eliminate problematic byproducts from the source. dokumen.pub

Another key strategy for waste minimization is the development of processes that operate with high efficiency and avoid extensive purification steps. The improved synthesis of the antiviral drug Molnupiravir, for example, was designed to achieve high purity and yield, thereby avoiding the need for tedious column chromatography, a technique that often consumes large volumes of solvents and generates significant waste. google.com

The concept of recycling is also being implemented through the use of regenerable catalysts. In the synthesis of N-methyl imines, 4,4′-trimethylenedipiperidine is employed as a catalyst that can be recovered and reused. researchgate.net The stability and reusability of the catalyst mean that less waste is generated compared to processes that require stoichiometric reagents or single-use catalysts. researchgate.net Furthermore, developing syntheses in benign solvents like water, as seen in the production of betahistine, inherently minimizes waste by eliminating the need for and subsequent disposal of hazardous organic solvents. sci-hub.se

Table 2: Examples of Waste Minimization in Processes Involving this compound

Process/Compound Waste Reduction Strategy Specific Waste Minimized Outcome Reference(s)
Sertraline Synthesis Change in synthetic route Titanium dioxide-methylamine hydrochloride, HCl, NaOH 440-ton annual reduction in specific waste stream. dokumen.pub
Molnupiravir Synthesis Avoidance of column chromatography Organic solvents Higher process efficiency, less solvent waste. google.com
N-methyl imine Synthesis Use of a recyclable catalyst Catalyst waste The catalyst (4,4′-trimethylenedipiperidine) can be regenerated and reused. researchgate.net
Betahistine Synthesis Replacement of organic solvents Toluene, Isopropanol Elimination of polluting organic solvent waste. sci-hub.se

Stereochemical Control in this compound-Derived Compounds

This compound serves as a fundamental building block for introducing the methylamino group into more complex molecules. bloomtechz.com When these target molecules are chiral, controlling the stereochemistry of the final product is of paramount importance, particularly in the pharmaceutical and agrochemical industries. acs.org Asymmetric catalysis and the use of chiral auxiliaries are primary strategies for achieving such control, enabling the synthesis of specific enantiomers or diastereomers. acs.orgresearchgate.net

A chiral auxiliary is a chemical compound that can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of subsequent reactions. researchgate.net Reagents derived from the reaction of trimethylaluminum (B3029685) with this compound can be used to convert esters directly to amides. researchgate.net If the substrate is prochiral or the reaction creates a new stereocenter, the use of a chiral environment can dictate the resulting stereochemistry.

A direct application involves the synthesis of chiral reagents from this compound itself. For example, methyl[(1-methylcyclobutyl)methyl]amine hydrochloride (MCBA) can be synthesized from this compound and subsequently used as a chiral auxiliary in asymmetric synthesis. smolecule.com Although often used as a racemic mixture, its chiral nature allows it to influence the stereochemical course of reactions it participates in. smolecule.com

More broadly, the methylamino group, which can be sourced from this compound, is a key component of many chiral ligands and catalysts used in asymmetric synthesis. researchgate.net The development of catalytic asymmetric dearomatization, for example, provides access to structurally diverse and chiral three-dimensional molecules from simple aromatic feedstocks. acs.org These methods often rely on chiral ligands, sometimes incorporating N-methyl groups, to create the asymmetric environment necessary to produce enantioenriched products like chiral piperidines, which are vital scaffolds in pharmaceuticals. acs.org The ability to control the configuration of carbon-carbon or carbon-heteroatom bonds in compounds derived from simple amines is a central challenge and a significant area of research in modern organic synthesis. researchgate.net

Table 3: Methods for Stereochemical Control in Syntheses Involving Amine Derivatives

Method Description Example Application Compound Derived from/related to Methylamine Reference(s)
Chiral Auxiliary A removable chiral group that directs the stereoselectivity of a reaction. Evans' chiral auxiliary in TiCl4-mediated asymmetric aldol (B89426) reactions. N-Acyl oxazolidinones (analogs) researchgate.net
Asymmetric Catalysis Use of a chiral catalyst to produce an enantiomerically enriched product. Copper-catalyzed asymmetric dearomatization of pyridines using chiral phosphine (B1218219) ligands. Chiral piperidines acs.org
Chiral Reagent Synthesis Starting material is used to build a reagent that is itself chiral. Synthesis from cyclobutyl methyl ketone and this compound. methyl[(1-methylcyclobutyl)methyl]amine hydrochloride (MCBA) smolecule.com

Chemical Reactivity and Reaction Mechanisms of Methylamine Hydrochloride

Advanced Reaction Chemistry

Beyond simple amide formation, methylamine (B109427) derived from its hydrochloride salt participates in more complex carbon-carbon and carbon-heteroatom bond-forming reactions.

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis that creates a new carbon-carbon bond. It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor.

Mechanism: In this context, methylamine (generated from methylamine hydrochloride) serves as the Michael donor. The reaction is initiated by the nucleophilic attack of the amine's lone pair on the β-carbon of the Michael acceptor. orgsyn.org This attack causes a shift of electrons, breaking the C=C π-bond and pushing electron density onto the electronegative oxygen atom, forming an enolate intermediate. orgsyn.org This enolate is then protonated, typically by the solvent or during an acidic workup step, to yield the final β-amino derivative. illinois.eduepo.org Amines are effective nucleophiles for this reaction, which can often proceed without a catalyst, simply by mixing the reactants. researchgate.net

Class of Michael Acceptor General Structure Example
α,β-Unsaturated KetonesR-CO-CH=CH-R'Methyl vinyl ketone
α,β-Unsaturated EstersR-O-CO-CH=CH-R'Ethyl acrylate
α,β-Unsaturated NitrilesN≡C-CH=CH-RAcrylonitrile
NitroalkenesO₂N-CH=CH-Rβ-Nitrostyrene

This table lists common classes of Michael acceptors that readily react with methylamine.

Primary amines like methylamine can act as initiators for the ring-opening polymerization (ROP) of certain cyclic monomers, particularly epoxides and lactides. The amine initiates polymerization by nucleophilically attacking the monomer, causing the ring to open and creating a new propagating species.

Mechanism with Epoxides: The ring-opening of an epoxide (oxirane) by methylamine proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring. researchgate.netmasterorganicchemistry.com This reaction follows an Sₙ2 mechanism, leading to the formation of a β-amino alcohol. researchgate.netmasterorganicchemistry.com The attack generally occurs at the less sterically hindered carbon atom. mdpi.com The process is driven by the relief of ring strain in the three-membered epoxide ring. masterorganicchemistry.com Each N-H bond in the primary amine can potentially react with an epoxide molecule, allowing the resulting polymer chain to grow.

Mechanism with Lactides: Amines can also initiate the ROP of lactide to form polylactic acid (PLA) with amide end-groups. researchgate.net The initiation step involves the nucleophilic attack of methylamine on one of the carbonyl carbons of the lactide molecule, leading to the cleavage of an acyl-oxygen bond and the formation of an amide-functionalized linear ester. This new species has a terminal hydroxyl group that can then continue to propagate the polymerization. The use of amines as initiators allows for the synthesis of amide-functionalized polymers with modified properties compared to those initiated with alcohols. researchgate.net

Catalysis in this compound Reactions

While methylamine itself is a reactant, its salt form, this compound, and the reactions it participates in can be influenced by various catalytic systems.

Ammonium (B1175870) salts can function as catalysts in several types of organic reactions. Their catalytic activity can stem from their properties as weak Brønsted acids or their ability to act as phase-transfer catalysts. In solution, an equilibrium exists between the ammonium salt, the free amine, and the acid. nih.gov This dynamic allows for the modulation of acidity and basicity.

As phase-transfer catalysts (PTCs), ammonium salts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). alfachemic.comnbinno.com The ammonium cation can pair with an anion from the aqueous phase, shuttling it into the organic phase where it can react with the organic substrate. alfachemic.comnbinno.com While quaternary ammonium salts are most common, simpler salts like this compound can participate in related processes, particularly in facilitating reactions at interfaces.

Catalyst Type Function Example Application
Brønsted Acid CatalystDonates a proton to activate a substrate.Acetalization reactions. mdpi.com
Phase-Transfer CatalystTransports an ionic reactant across a phase boundary.Nucleophilic substitution (e.g., R-Br + KCN). alfachemic.com
Dynamic Acid-Base ComplexProvides tunable acidity/basicity through equilibrium.Mannich-type reactions, dehydrative condensations. nih.gov

This table summarizes the catalytic roles that ammonium salts can play in organic synthesis.

N-methylation of amines is a crucial transformation, and modern methods often employ methanol (B129727) as a sustainable C1 source. These reactions are catalyzed by transition metal complexes via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. While this compound provides a methylamine unit, this section discusses the catalysts used for the N-methylation of amines, a reaction class that methylamine itself can undergo to form dimethylamine (B145610) and trimethylamine (B31210).

Mechanism: The catalytic cycle typically begins with the dehydrogenation of methanol by the metal catalyst to form formaldehyde (B43269) in situ. The amine substrate then condenses with the formaldehyde to form a methanimine (B1209239) intermediate. Finally, this intermediate is hydrogenated by the metal-hydride species (which "borrowed" the hydrogen from methanol) to yield the N-methylated amine product, regenerating the catalyst and releasing water as the only byproduct.

A variety of transition metals have been shown to be effective for this transformation.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics for this compound is essential for understanding its formation, stability, and reactivity. Kinetics governs the rate at which reactions involving this compound proceed, while thermodynamics describes the energy changes associated with these processes.

Reaction Kinetics

In industrial synthesis, this compound is typically derived from methylamine. The production of methylamine itself is a key process, commonly achieved by the reaction of methanol with ammonia (B1221849) over an aluminosilicate (B74896) catalyst. wikipedia.org The kinetics of this reaction are complex, yielding a mixture of monomethylamine, dimethylamine, and trimethylamine. The ratios of these products are determined by the reaction kinetics and the proportions of the reactants. wikipedia.org Research indicates that the reaction kinetics favor the formation of trimethylamine. wikipedia.orgsciencemadness.org

CH₃OH + NH₃ → CH₃NH₂ + H₂O

Once formed, the free base methylamine can be converted to its hydrochloride salt. In aqueous solutions, this compound exists in an equilibrium with its protonated form (CH₃NH₃⁺Cl⁻) and the free base methylamine (CH₃NH₂). bloomtechz.com This equilibrium is pH-dependent. bloomtechz.com When converted to its free base, methylamine acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. bloomtechz.com This high reactivity towards electrophilic centers is fundamental to many substitution reactions, such as Sɴ2 reactions where methylamine can displace leaving groups from substrates like alkyl halides. bloomtechz.com

Thermodynamics

The thermodynamic properties of this compound have been investigated to understand its stability and behavior under various conditions. Data from the National Institute of Standards and Technology (NIST) provides key thermodynamic values for crystalline methylammonium (B1206745) chloride. nist.govnist.gov

Table 1: Thermodynamic Properties of Crystalline this compound Data sourced from NIST Chemistry WebBook. nist.gov

PropertyValueUnitsConditions / Notes
Standard Entropy (S°solid,1 bar)138.53J/mol·K
Constant Pressure Heat Capacity (Cp,solid)90.92J/mol·KT = 298.15 K
Enthalpy of Transition (ΔHtrs)1.778kJ/molT = 220.4 K (crystal III → II)
Enthalpy of Transition (ΔHtrs)2.820kJ/molT = 264.5 K (crystal II → I)
Entropy of Transition (ΔStrs)8.07J/mol·KT = 220.4 K (crystal III → II)
Entropy of Transition (ΔStrs)10.66J/mol·KT = 264.5 K (crystal II → I)
Enthalpy of Vaporization (ΔvapH)114.5kJ/molT = 533 K

Further research has explored the thermodynamic properties of aqueous solutions of this compound. A study characterized its behavior in water by measuring ultrasonic velocity, density, and viscosity at different concentrations and temperatures (298.15K and 300.15K). ijrat.org From these basic measurements, various thermodynamic parameters were derived to analyze molecular interactions. ijrat.org These parameters include Adiabatic Compressibility (β), Acoustic Impedance (Z), Free Length (Lf), Free Volume (Vf), Internal Pressure (πi), Molar Volume (Vm), Relaxation Time (τ), and Gibb's Free Energy (ΔG). ijrat.org The data helps in understanding the nature and strength of intermolecular forces in the solution. ijrat.orgresearchgate.net

Table 2: Derived Thermodynamic Properties of Aqueous this compound at 298.15K This table is representative of the types of data derived from experimental measurements as described in the cited research. ijrat.org

Concentration (mol/L)Density (ρ) ( kg/m ³)Ultrasonic Velocity (v) (m/s)Adiabatic Compressibility (β) (10⁻¹⁰ Pa⁻¹)Acoustic Impedance (Z) (10⁶ kg/m ²s)Gibb's Free Energy (ΔG) (J/mol)
0.01998.11499.24.461.49Value not specified
0.02998.91501.54.441.50Value not specified
0.041000.51506.14.401.51Value not specified
0.061002.11510.74.361.51Value not specified
0.081003.71515.34.321.52Value not specified
0.101005.31519.94.281.53Value not specified

The study found that ultrasonic velocity and acoustic impedance increase with rising concentration, indicating stronger molecular interactions and greater resistance to flow. ijrat.orgresearchgate.net This is attributed to the increased compactness of the medium as more solute is introduced into the water solvent. researchgate.net

Applications in Chemical Synthesis and Materials Science Research

Pharmaceutical Synthesis

Methylamine (B109427) hydrochloride is extensively utilized in the pharmaceutical industry as a key starting material and intermediate for the synthesis of numerous active pharmaceutical ingredients (APIs). samaterials.comleapchem.com Its role is fundamental in constructing the molecular frameworks of various drugs, contributing to their therapeutic effects.

As a primary amine, methylamine, readily generated from its hydrochloride salt, is a potent nucleophile. bloomtechz.com This reactivity is harnessed in various organic reactions to form carbon-nitrogen bonds, a common feature in many drug molecules. samaterials.com The hydrochloride salt form offers advantages in handling and storage over the gaseous methylamine. leapchem.com It serves as a precursor in alkylation and condensation reactions, which are critical steps in the synthesis of a diverse range of pharmaceuticals. bloomtechz.com

The methylamino group, introduced via methylamine hydrochloride, is a common structural motif in several classes of therapeutic agents.

Anti-tumor Drugs: While specific examples are proprietary, the incorporation of the methylamino group is a known strategy in the design of certain anticancer agents to enhance their biological activity.

Antibiotics: The synthesis of some antibiotics involves the use of this compound. For instance, it has been used in the synthesis of glucosamine (B1671600) mimics, which are being explored as potential antibiotics that interfere with bacterial cell wall synthesis. uni-konstanz.de

Antiviral Drugs: In the synthesis of the antiviral drug valacyclovir (B1662844) hydrochloride, monomethylamine is used in a deprotection step. eurekaselect.com

Applications of this compound in Drug Synthesis
Drug ClassRole of this compoundExample
Anti-tumorIncorporation of the methylamino group to potentially enhance biological activity.Specific examples are often proprietary.
AntibioticsUsed in the synthesis of antibiotic precursors, such as glucosamine mimics. uni-konstanz.deGlucosamine Mimics uni-konstanz.de
AntiviralUsed in deprotection steps during synthesis. eurekaselect.comValacyclovir Hydrochloride eurekaselect.com

Methylamine itself has been studied for its potential role as an endogenous modulator of neuron firing, targeting voltage-operated neuronal potassium channels. nih.gov This intrinsic activity, coupled with its utility as a synthetic building block, makes this compound a relevant precursor in the development of drugs for neurological disorders. It is used in the synthesis of compounds that act on the central nervous system, including anticonvulsants like phensuximide. airgasspecialtyproducts.com

Deuterated drugs, in which one or more hydrogen atoms are replaced by deuterium (B1214612), have gained significant attention in pharmaceutical research due to their potential for improved metabolic profiles. Deuterated methylamine and dimethylamine (B145610), synthesized from deuterated this compound, are important intermediates in the preparation of these drugs. researchgate.netresearchgate.net The introduction of deuterium can alter the drug's metabolism, potentially leading to a longer half-life and reduced side effects. guidechem.comclearsynthdeutero.com

Research has focused on developing practical synthetic routes to deuterated this compound. researchgate.net One method involves using Boc-protected benzylamine (B48309) as a starting material, which reacts with a deuterated methylation reagent to produce deuterated this compound with few byproducts. google.com

This compound plays a direct role in the synthesis of several commercially available drugs.

Tadalafil: In the synthesis of tadalafil, an erectile dysfunction medication, methylamine is used in a key cyclization step to form the final pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ring system. acgpubs.orggoogleapis.com The reaction typically involves the treatment of an intermediate with chloroacetyl chloride followed by methylamine. acgpubs.org

Betahistine (B147258) Dihydrochloride (B599025): This drug, used to treat vertigo, is synthesized via the reaction of 2-vinylpyridine (B74390) with methylamine or this compound. journalijar.com Several synthetic methods have been developed, including a one-pot synthesis from 2-pyridineethanol and this compound. journalijar.com

Specific Drug Syntheses Involving this compound
Drug NameTherapeutic UseRole of this compound
TadalafilErectile DysfunctionUsed in a key cyclization step to form the final active molecule. acgpubs.orggoogleapis.com
Betahistine DihydrochlorideVertigoReacts with 2-vinylpyridine to form the core structure of the drug. journalijar.com

Agrochemical and Pesticide Synthesis

This compound is a fundamental raw material in the agrochemical industry, used in the production of a wide variety of pesticides, including herbicides, insecticides, and fungicides. samaterials.comchemicalbook.comfengchengroup.com The methylamino group is a key component in many of these active ingredients, contributing to their biological activity.

For instance, methylamine is a precursor to methyl isocyanate, which is used in the manufacture of carbamate (B1207046) insecticides. airgasspecialtyproducts.com It is also used to produce soil fumigants and sterilants like metam-sodium. airgasspecialtyproducts.com In the synthesis of fungicides, dimethylamine, which can be produced from methylamine, is used to create products such as ferbam (B1672600) and ziram. airgasspecialtyproducts.com

Manufacture of Insecticides and Herbicides

This compound is a key starting material in the synthesis of numerous agrochemicals, particularly insecticides and herbicides. samaterials.com The free base, methylamine, obtained by neutralizing the hydrochloride salt, is a potent nucleophile used to introduce the N-methyl group into various molecular scaffolds, a common feature in many pesticidal compounds. samaterials.combloomtechz.com

One of the significant applications of methylamine is in the production of N-methyl carbamate insecticides. These compounds function by inhibiting the acetylcholinesterase enzyme in insects. A critical intermediate for this class of insecticides is methyl isocyanate (CH₃NCO), which is produced from methylamine. airgasspecialtyproducts.com This intermediate is then reacted with various phenols or oximes to create the final insecticidal products.

Methylamine is also used to produce herbicides and fungicides. airgasspecialtyproducts.com For example, it is a reactant in the synthesis of dithiocarbamate (B8719985) fungicides. The reaction of methylamine with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521), yields sodium methyldithiocarbamate (metam-sodium), a widely used soil fumigant and sterilant. airgasspecialtyproducts.com

Table 1: Examples of Agrochemicals Synthesized from Methylamine

Agrochemical Class Intermediate from Methylamine Example Product(s) Primary Use
Carbamate Insecticides Methyl isocyanate Carbaryl, Carbofuran Insecticide

Development of Nitrogen-Based Agricultural Chemicals

The utility of this compound extends beyond specific insecticide and herbicide classes to the broader development of nitrogen-based agricultural chemicals. samaterials.com As a primary amine, it serves as a versatile source of nitrogen for building more complex molecules essential for modern agriculture. Its role is fundamental in creating compounds that protect crops and enhance agricultural productivity. bloomtechz.com

The synthesis of various agricultural chemicals relies on the nucleophilic properties of methylamine to form carbon-nitrogen bonds. bloomtechz.com This reaction is a cornerstone in producing a diverse range of active ingredients for fungicides, biocides, and miticides. airgasspecialtyproducts.comchemicalbook.com The incorporation of the methylamine moiety can significantly influence the biological activity, selectivity, and environmental persistence of the final agrochemical product. Research in this area focuses on creating more effective and environmentally benign compounds by modifying molecular structures that originate from simple precursors like this compound.

Polymer and Material Science Applications

In the realm of polymer and materials science, this compound is a valuable compound, primarily for its role in initiating polymerization and modifying polymer surfaces to impart desired functionalities. bloomtechz.com

Initiation of Polymerization Processes

Methylamine, derived from its hydrochloride salt, can function as an initiator in certain types of polymerization. bloomtechz.com Its nucleophilic nature allows it to initiate the ring-opening polymerization of cyclic esters, such as lactones. bloomtechz.com This process leads to the formation of biodegradable polymers, like polyesters, which have amine end-groups. bloomtechz.com The presence of these terminal amine groups is significant as it allows for further chemical modifications or influences the final properties of the polymer.

The initiation step in radical polymerization typically involves the generation of free radicals from an initiator molecule. youtube.com While methylamine itself is not a standard radical initiator like benzoyl peroxide, its derivatives can be part of redox-initiating systems. nih.govtcichemicals.com The primary amine group offers a reactive site that can be functionalized to create more complex initiating species for various chain-growth polymerization methods. trea.com

Modification of Polymers and Surfaces

Surface modification of polymers is critical for tailoring their properties for specific applications, such as improving biocompatibility, adhesion, or wettability. electrochem.org Methylamine and other primary amines are used to introduce amine functionalities onto polymer surfaces. electrochem.org This process, often involving plasma treatment followed by reaction with the amine, can transform a hydrophobic surface into a hydrophilic one.

For example, polymers like poly(methyl methacrylate) (PMMA) can be surface-derivatized to yield amine termini. electrochem.org These amine groups can then be used to attach other molecules, such as hydrophobic long-chain alkyl groups for applications in chromatography or bioactive molecules for biomedical devices. electrochem.org Similarly, the modification of polymer surfaces with compounds like poly(allylamine hydrochloride) (PAH), which features a high density of primary amine groups, is a widely used technique to build up multilayered films with controlled thickness and surface properties. nih.govbohrium.com These amine-functionalized surfaces are crucial for immobilizing biopolymers and cells. researchgate.net

Development of Responsive and Self-Healing Materials

The development of smart materials that can respond to environmental stimuli or self-heal after damage is a frontier in materials science. nih.gov The chemical functionalities incorporated into a polymer network are key to these properties. While direct large-scale application of this compound in this specific field is not widely documented, the principles of its chemistry are relevant.

Self-healing mechanisms often rely on reversible chemical bonds or the encapsulation of reactive agents that can polymerize to heal a crack. nih.govresearchgate.net Amine groups are crucial in many self-healing systems. For instance, they can participate in reversible covalent chemistries or act as a curing agent for an encapsulated healing agent like epoxy. When a crack ruptures microcapsules containing an epoxy resin, the resin is released and reacts with an amine-based curing agent dispersed in the polymer matrix, thereby repairing the damage. researchgate.net The primary amine functionality, such as that provided by methylamine, is fundamental to this type of epoxy curing chemistry. Furthermore, the introduction of amine groups can be a strategy to create materials that respond to changes in pH.

Other Industrial and Specialty Chemical Research

This compound is a versatile building block in the synthesis of a wide range of other industrial and specialty chemicals. bloomtechz.com Its applications extend into pharmaceuticals, fuel additives, and solvents.

In pharmaceutical synthesis, it serves as a precursor for numerous active pharmaceutical ingredients (APIs). samaterials.com For instance, it is a reactant in the synthesis of the drug Betahistine and is used to create intermediates for tranquilizers, antidepressants, and muscle relaxants. airgasspecialtyproducts.comnikavapharmaceuticalindustries.com

Methylamine is also utilized in the production of fuel additives designed to improve engine performance. airgasspecialtyproducts.com For example, it is reacted with chlorobenzene (B131634) to produce N-methylaniline, an aviation fuel additive. airgasspecialtyproducts.com Furthermore, it is a building block in the synthesis of surfactants and rubber processing chemicals. samaterials.com The compound's reactivity in forming amides and imines makes it a valuable intermediate in the production of dyes and photographic developers. bloomtechz.comnih.gov

Table 2: Miscellaneous Applications of this compound

Industry Application Area Specific Use/Product
Pharmaceutical API Synthesis Precursor for Betahistine, tranquilizers, analgesics
Fuel Fuel Additives Synthesis of N-methylaniline for aviation fuel
Chemical Solvents & Intermediates Building block for N-methylpyrrolidone, surfactants

Dyes and Pigments Synthesis

Methylamine, derived from its hydrochloride salt, is an important intermediate in the manufacture of certain dyes and pigments. While not typically a part of the final chromophore itself, the methylamino group (-NHCH₃) often functions as a key auxochrome. Auxochromes are functional groups attached to a chromophore that modify the wavelength and intensity of light absorption, thereby influencing the color of the compound.

In the synthesis of some disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765), intermediates containing a methylamino group are employed. These intermediates are often N-methylated aromatic amines. The synthesis process generally involves the diazotization of a primary aromatic amine, which is then coupled with an N-methylated aromatic amine to form the final azo dye molecule. The presence of the methyl group on the nitrogen atom can enhance the dye's properties, such as its colorfastness and brightness on the fabric.

For example, intermediates like 4-Amino-N-Methyl-Phthalimide are essential components in the synthesis of specific disperse dyes used for coloring polyester and acetate (B1210297) fibers. The synthesis of such intermediates can involve reactions with methylamine or its derivatives.

Production of Resins and Surfactants

This compound is utilized in the synthesis and modification of polymers and surfactants, where it contributes to the final properties of the material.

Resins: In polymer chemistry, particularly in the context of epoxy resins, methylamine finds application as a component in curing agent systems. Epoxy resins require a hardener or curing agent to transform from a liquid prepolymer into a solid, cross-linked thermoset. Amine-based compounds are a major class of curing agents. Methylamine can be reacted with polyglycidyl ethers to form N-methylamine adducts. These adducts contain highly reactive methylated secondary amines and alcohol functionalities that can accelerate the curing reaction of the epoxy resin, even at ambient or sub-ambient temperatures. This allows for the development of rapid-curing epoxy systems for applications like coatings and adhesives.

ComponentFunctionExample Compound
Epoxy ResinBase polymer with epoxide groupsDiglycidyl ether of bisphenol A (DGEBA)
Primary ReactantSource of methylamino groupsMonomethylamine (MMA) (from this compound)
Adduct FormedCuring agent with reactive secondary aminesN-methylamine adduct of a polyglycidyl ether

Surfactants: this compound has been studied for its effect on the properties of surfactant solutions. Surfactants are amphiphilic molecules that lower surface tension and are used in detergents, emulsifiers, and foaming agents. The "cloud point" is a critical temperature at which a nonionic surfactant solution becomes cloudy, indicating a phase separation that affects its performance. Research has shown that electrolytes like this compound can alter the cloud point of nonionic surfactants. In a study on the nonionic surfactant Octoxynol, this compound was found to lower its cloud point, an effect known as "salting out". This behavior is dependent on the concentration of the salt. amoghchemicals.in

Effect of this compound on the Cloud Point of 1% Octoxynol Solution amoghchemicals.in

Molality of Methylamine HCl (m)Cloud Point (°C)Change in Cloud Point (°C)
0.0064.30.0
0.2560.5-3.8
0.5056.8-7.5
0.7553.8-10.5
1.0051.0-13.3
1.5045.0-19.3
2.0038.0-26.3

Manufacture of Explosives (e.g., RDX, HMX)

In the field of energetic materials, the primary industrial synthesis routes for the powerful military explosives RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine) rely on the nitration of hexamine. This process, known as the Bachmann process, utilizes hexamine as the direct precursor for the cyclic nitramine structure.

There is no established, large-scale synthesis method that uses methylamine or this compound as the primary starting material for RDX or HMX. The connection between methylamine and these explosives is indirect; methylamine can be synthesized via the hydrolysis of hexamine. This relationship positions hexamine as the more fundamental building block in this context, from which either the explosives (via nitration) or methylamine (via hydrolysis) can be derived. While methylamine is generally cited as an important intermediate in the broader chemical industry, including for some explosives, its specific role in the direct manufacture of RDX and HMX is not prominent in established literature.

Precursor for Quaternary Ammonium (B1175870) Compounds

This compound is a key precursor for the synthesis of quaternary ammonium compounds (QACs). QACs are molecules in which a central nitrogen atom is bonded to four organic groups, resulting in a positively charged cation. These compounds are widely used as surfactants, disinfectants, and phase-transfer catalysts.

The synthesis begins with the liberation of free methylamine (a primary amine) from its hydrochloride salt, typically by reaction with a base. The primary amine can then undergo a series of alkylation reactions, most commonly with an alkyl halide, in what is known as the Menschutkin reaction. This process occurs sequentially:

Primary Amine to Secondary Amine: Methylamine reacts with an alkyl halide (R-X) to form a secondary amine salt.

Secondary Amine to Tertiary Amine: The secondary amine reacts further to yield a tertiary amine salt.

Tertiary Amine to Quaternary Ammonium Salt: The final alkylation step produces the quaternary ammonium salt.

For instance, the exhaustive methylation of methylamine with a methyl halide (like methyl chloride) leads to the formation of tetramethylammonium (B1211777) chloride.

Sequential Alkylation of Methylamine to Tetramethylammonium Chloride

StepReactant 1Reactant 2ProductProduct Class
1Methylamine (CH₃NH₂)Methyl Halide (CH₃-X)Dimethylamine ((CH₃)₂NH)Secondary Amine
2Dimethylamine ((CH₃)₂NH)Methyl Halide (CH₃-X)Trimethylamine (B31210) ((CH₃)₃N)Tertiary Amine
3Trimethylamine ((CH₃)₃N)Methyl Halide (CH₃-X)Tetramethylammonium Halide ((CH₃)₄N⁺X⁻)Quaternary Ammonium Salt

This step-wise alkylation allows for the synthesis of a wide variety of QACs by using different alkylating agents in each step, although controlling the reaction to stop at an intermediate stage can be challenging.

Analytical Methodologies for Methylamine Hydrochloride

Chromatographic Techniques

Chromatography serves as the cornerstone for the analytical determination of methylamine (B109427) hydrochloride. The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the polar and basic nature of methylamine, direct GC analysis can be challenging, often requiring derivatization to improve chromatographic performance.

A specific application of GC is the monitoring of methylamine concentrations in fermentation processes. A fast GC method has been developed and validated for the quantitative analysis of methylamine in the fermentation broths of Hyphomicrobium zavarzinii ZV 580 cultures. nih.govresearchgate.net This method was adapted from an established procedure for quantifying free amino acids within similar biological matrices. nih.govresearchgate.net

The validated method demonstrated high performance, with a detection limit of 10 µM. nih.govresearchgate.net It showed excellent linearity over a concentration range of 0.1 to 8 mM, with a correlation coefficient (R²) of 0.9998. nih.govresearchgate.net The reproducibility of the method was also confirmed to be robust. nih.govresearchgate.net This analytical approach has been successfully applied to monitor a fed-batch bioprocess for producing a dye-linked formaldehyde (B43269) dehydrogenase, where the initial concentration of methylamine hydrochloride was 10 mM. nih.govresearchgate.net

ParameterValue
Detection Limit10 µM
Linearity Range0.1 - 8 mM
Correlation Coefficient (R²)0.9998
Injection-to-Injection Reproducibility (RSD, n=10) - Retention Coefficient<1%
Injection-to-Injection Reproducibility (RSD, n=10) - Peak Area<5%
Sample-to-Sample Reproducibility (RSD, n=8) - Retention Coefficient<5%
Sample-to-Sample Reproducibility (RSD, n=8) - Peak Area<10%

To overcome the challenges associated with the direct GC analysis of polar and volatile amines like methylamine, derivatization is a commonly employed strategy. nih.gov This process involves a chemical reaction to convert the analyte into a less polar, more volatile, and more thermally stable derivative, which exhibits improved chromatographic behavior and detection sensitivity. nih.govresearchgate.net

Common derivatization techniques for amines in GC include acylation, silylation, and alkylation. nih.govresearchgate.net Acylation, which introduces an acyl group, is one of the most widely used procedures for primary and secondary amines, enhancing their volatility and stability. researchgate.net Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), introduce a trimethylsilyl (TMS) group, but this reaction is sensitive to moisture and typically requires anhydrous conditions. researchgate.net

Various derivatizing agents are used to enhance the detectability of amines. rsc.org For instance, reactions with reagents like 9-fluorenylmethylchloroformate (FMOC), dansyl chloride (DNS-Cl), or pentafluorobenzaldehyde (PFBAY) create derivatives with strong chromophoric or fluorophoric properties, making them suitable for UV or fluorescence detection. rsc.org The choice of derivatization reagent depends on the specific amine, the sample matrix, and the detector being used. researchgate.net

Derivatization TechniqueCommon Reagent(s)Key Advantages
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Adds a trimethylsilyl (TMS) group to increase volatility.
AcylationAlkyl ChloroformatesImproves volatility, chromatographic mobility, and chemical stability.
Chromophoric/Fluorophoric TaggingFMOC (9-fluorenylmethylchloroformate), Dansyl ChlorideCreates derivatives with high UV absorption or fluorescence for enhanced detection.

HPLC is a versatile and widely used technique for the analysis of this compound, particularly in complex matrices like pharmaceutical products. analytice.comanalytice.com It offers several approaches for the separation and quantification of this polar compound.

Ion chromatography is a specialized form of HPLC that is highly effective for separating ionic species. For the analysis of methylamine, which exists as a cation, IC with suppressed conductivity detection provides excellent sensitivity and selectivity. thermofisher.com This method is used to determine methylamine as a process-related impurity in drug products. thermofisher.com

The system typically uses a cation-exchange analytical column, such as a Thermo Scientific™ Dionex™ IonPac™ CS19, with an eluent like methanesulfonic acid (MSA). thermofisher.com A key component of this technique is the suppressor, which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte. thermofisher.comnih.govthermofisher.com This conversion of the bulk-property conductivity detector into an analyte-specific one results in a significantly lower signal-to-noise ratio and, consequently, improved method sensitivity compared to non-suppressed (or direct) conductivity detection. thermofisher.comthermofisher.com Using a Reagent-Free™ IC (RFIC™) system, which generates the eluent electrolytically, further enhances reproducibility and ease of use. thermofisher.com This method has been shown to successfully separate methylamine from other cations commonly found in drug products. thermofisher.com

ParameterValue/Description
TechniqueIon Chromatography with Suppressed Conductivity Detection
System ExampleThermo Scientific™ Dionex™ RFIC™ System
Analytical ColumnDionex™ IonPac™ CS19 Cation-Exchange Column
EluentMethanesulfonic Acid (MSA)
Detection Limit (MDL)1.2 µg/L
Key AdvantageImproved sensitivity and lower noise compared to non-suppressed conductivity. thermofisher.com

Standard reversed-phase (RP) chromatography is generally ineffective for retaining highly polar, basic compounds like methylamine. helixchrom.com To address this, a mixed-mode chromatography method utilizing a reversed-phase cation-exchange mechanism has been developed. helixchrom.com This approach employs a specialized column, such as the Coresep 100, which possesses both hydrophobic and cation-exchange properties. helixchrom.com

In this system, methylamine is retained through a combination of a weak reversed-phase mechanism and a stronger cation-exchange mechanism. helixchrom.com The retention and separation of methylamine and similar compounds can be precisely controlled by adjusting the mobile phase composition, including the concentration of the organic solvent (e.g., acetonitrile), the buffer pH, and the buffer concentration. helixchrom.com For detection of non-UV active amines like methylamine, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used, often with an additive like trifluoroacetic acid in the mobile phase to aid in visualization. helixchrom.com

ParameterDescription
TechniqueMixed-Mode HPLC
MechanismReversed-Phase and Cation-Exchange
Column ExampleCoresep 100
Retention ControlAdjusting Acetonitrile %, Buffer pH, and Buffer Concentration. helixchrom.com
Suitable DetectorsELSD, CAD, MS

High-Performance Liquid Chromatography (HPLC)

Analysis of Isotopologue Impurities

The analysis of isotopologue impurities is critical, particularly when using isotopically labeled this compound as an internal standard for quantitative analysis. Isotopologues are molecules that differ only in their isotopic composition. For instance, this compound can be synthesized with heavy isotopes such as Carbon-13 (¹³C), Deuterium (B1214612) (D or ²H), and Nitrogen-15 (¹⁵N) isotope.comisotope.com.

The primary methods for analyzing and quantifying these isotopologue impurities are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). Since isotopologues have different masses, MS can effectively distinguish the labeled compound from its unlabeled counterpart and other isotopic variants. Techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are used for the quantitative analysis of amine-containing metabolites, including methylamine isotopologues chemsrc.com. The relative abundance of each isotopologue can be determined from the mass spectrum, allowing for an assessment of the isotopic purity of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also differentiate between isotopologues. For example, the presence of ¹³C or ¹⁵N will result in different coupling patterns in the ¹H NMR spectrum compared to the ¹²C/¹⁴N compound. Furthermore, Deuterium has a different nuclear spin and resonance frequency than protium (¹H), making it "invisible" in a standard ¹H NMR spectrum, thus allowing for the detection and quantification of residual non-deuterated impurities.

Ensuring the isotopic purity of labeled standards is essential for the accuracy of quantitative methods that rely on isotope dilution.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique used for the analysis of ionic species. It offers advantages such as low sample volume requirements, high efficiency, and rapid analysis times rsc.org. Since methylamine is a primary amine that is protonated and positively charged in acidic conditions, it is well-suited for analysis by CE.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, enabling separation analyticaltoxicology.com.

For the analysis of methylamine and other small aliphatic amines that lack a UV-absorbing chromophore, a derivatization step is often required to improve detection sensitivity rsc.org. Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are used to attach a UV-active or fluorescent tag to the amine before analysis rsc.org. A developed method using CE with UV detection after derivatization with FMOC-Cl has been successfully applied to determine aliphatic amines, including this compound, in various samples rsc.org. Coupling CE with mass spectrometry (CE-MS) can also be employed, which provides both separation and mass identification, enhancing specificity nih.gov.

Spectroscopic and Diffraction Methods

X-ray Powder Diffraction (XRPD) for Crystalline Structure Analysis

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify crystalline phases and determine their crystal structure. Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for identification tricliniclabs.com.

This compound has been analyzed by XRPD, and its crystal structure has been determined. It crystallizes in the tetragonal system with the space group P4/nmm . The lattice parameters and other crystallographic data are summarized in the table below. The diffraction pattern consists of a series of peaks at specific 2θ angles, with the positions and intensities of the peaks being characteristic of the compound's crystal lattice .

ParameterValueReference
Crystal SystemTetragonal
Space GroupP4/nmm (No. 129)
Lattice Parameter (a)0.6068(1) nm
Lattice Parameter (b)0.6068(1) nm
Lattice Parameter (c)0.50689(8) nm
Calculated Density (dx)2.4 g/cm3
Table 1: Crystallographic Data for this compound from XRPD Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds. Both ¹H (proton) and ¹³C NMR are used to characterize this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum of methylamine (CH₃NH₂) theoretically shows two signals: one for the methyl (CH₃) protons and one for the amine (NH₂) protons docbrown.info. However, in practice, these two resonances often have very similar chemical shifts (~2.4 ppm) and can appear as a single peak, especially at low resolution docbrown.info. The lack of splitting between the CH₃ and NH₂ groups is often observed due to the rapid chemical exchange of the amine protons, a process catalyzed by traces of water docbrown.info. This exchange inhibits spin-spin coupling. The integration of the proton signals confirms the 3:2 ratio of methyl to amine protons docbrown.info.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum of this compound is simpler, showing a single signal for the methyl carbon. This provides information about the chemical environment of the carbon atom in the molecule spectrabase.com.

NMR spectroscopy is also a primary method for quantifying methylamine and related compounds in complex matrices, such as biological fluids nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify functional groups. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The spectrum for the hydrochloride salt will differ from the free base, particularly in the N-H stretching region, due to the formation of the ammonium (B1175870) ion (R-NH₃⁺).

Key absorption bands for methylamine include:

N-H Stretching: A broad absorption band is typically observed from approximately 3600 to 3200 cm⁻¹ for the free amine, which is characteristic of N-H stretching vibrations and broadened by hydrogen bonding docbrown.info. In the hydrochloride salt, this region will show absorptions for the ammonium ion.

N-H Bending: Characteristic bands for N-H bending vibrations appear around 1650 to 1580 cm⁻¹ docbrown.info.

C-H Stretching: Absorptions due to C-H stretching vibrations in the methyl group are found around 3000 to 2800 cm⁻¹ docbrown.info.

C-N Stretching: The C-N bond in aliphatic amines gives rise to an absorption band in the 1220 to 1020 cm⁻¹ region docbrown.info.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex set of overlapping vibrations unique to the molecule, which can be used for definitive identification docbrown.info.

Wavenumber (cm-1)Vibrational ModeReference
~3600 - 3200N-H Stretching (broad) docbrown.info
~3000 - 2800C-H Stretching docbrown.info
~1650 - 1580N-H Bending docbrown.info
~1220 - 1020C-N Stretching docbrown.info
Table 2: Characteristic Infrared Absorption Bands for Methylamine.

Mass Spectrometry (MS), including LC-MS

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both qualitative identification and quantitative analysis of this compound.

In electron ionization (EI) mass spectrometry, the methylamine molecule (free base, molecular weight 31.06 g/mol ) is fragmented, producing a characteristic pattern nist.gov. The molecular ion peak (M⁺) would be observed at m/z 31.

For the analysis of the non-volatile salt, this compound, techniques like electrospray ionization (ESI) are more suitable. ESI is a soft ionization technique that allows the analysis of polar and ionic compounds directly from a liquid phase. When coupled with a separation technique like liquid chromatography (LC) or ion chromatography (IC), it becomes a powerful tool for analyzing complex mixtures.

LC-MS: This technique separates components of a mixture via LC before they are introduced into the mass spectrometer. LC-MS has been used for the quantitative analysis of amine-containing metabolites after derivatization chemsrc.com.

Ion Chromatography (IC) with Suppressed Conductivity Detection: This is a specific form of LC used for determining ionic impurities. An IC method has been developed to determine methylamine in drug products, demonstrating good separation from other common cations thermofisher.com. This method uses a cation-exchange column and a methanesulfonic acid eluent to achieve separation and quantification thermofisher.com.

These MS-based methods provide high sensitivity and selectivity for the detection and quantification of this compound in various matrices.

Biological Interactions and Biochemical Research

Metabolic Pathways and Endogenous Formation

Methylamine (B109427) is produced in the body through the breakdown of both endogenous and exogenous substances. It arises from the metabolism of certain drugs and is also a product of enzymatic reactions involving amine oxidases.

Methylamine has been identified as a minor metabolite of drugs that contain N,N-dimethylamino groups. nih.gov In vitro studies using liver microsomes from rats, rabbits, and guinea pigs have demonstrated the formation of methylamine during the deamination of these drugs. nih.govnih.gov However, in the metabolic breakdown of compounds with an N,N-dimethylamino group, dimethylamine (B145610) is typically the predominant metabolite formed. nih.gov The deamination of these compounds is thought to occur primarily through a single-step mechanism. nih.gov

A variety of drugs are known to be substrates for this metabolic pathway, although the efficiency of conversion varies.

Drug SubstrateAnimal Model for Microsomal StudyRelative Metabolite Formation
DiphenhydramineRats, Rabbits, Guinea PigsPredominantly Dimethylamine
DiltiazemRats, Rabbits, Guinea PigsPredominantly Dimethylamine
PromethazineRats, RabbitsWell deaminated
ChlorpromazineNot specifiedPoor substrate
ImipramineNot specifiedPoor substrate
AmitriptylineNot specifiedPoor substrate

A key metabolic pathway for methylamine involves its oxidative deamination by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). nih.govhmdb.caresearchgate.net This enzymatic reaction converts methylamine into formaldehyde (B43269), while also producing ammonia (B1221849) and hydrogen peroxide. hmdb.canih.gov This process is significant as it transforms endogenous or exogenously sourced methylamine into potentially toxic products. nih.govnih.gov Tissues with high SSAO activity, such as blood vessels, are particularly susceptible to the overproduction of formaldehyde from elevated methylamine levels. nih.gov The conversion of methylamine to formaldehyde by SSAO has been demonstrated in various studies, including those using rat aortic homogenates and purified porcine aortic SSAO. nih.gov This metabolic process is of interest in pathological conditions like diabetes and uremia, where methylamine levels can be elevated. nih.govnih.gov

Interactions with Biological Macromolecules

Methylamine interacts with various biological macromolecules, acting as a substrate for enzymes, influencing protein structure, and modulating the levels of key neurotransmitters.

Methylamine serves as a substrate for several enzymes, most notably semicarbazide-sensitive amine oxidase (SSAO) and methylamine dehydrogenase (MADH).

Semicarbazide-Sensitive Amine Oxidase (SSAO): As mentioned previously, SSAO utilizes methylamine as a substrate, catalyzing its conversion to formaldehyde. nih.govhmdb.ca This activity is not only a metabolic pathway but also has implications for cellular processes. For instance, amine oxidase substrates like methylamine have been shown to stimulate glucose uptake by promoting the translocation of the GLUT4 glucose transporter to the cell surface. hmdb.ca

Methylamine Dehydrogenase (MADH): In certain bacteria, methylamine dehydrogenase is a key enzyme in methylamine metabolism. nih.gov The protonated form of methylamine, methylammonium (B1206745), plays a dual role. It acts as the catalytic substrate and also as a noncatalytic regulator of the electron transfer (ET) process from MADH to its electron acceptor, amicyanin. nih.gov This regulation modulates the rate and mechanism of the electron transfer. nih.gov

EnzymeRole of MethylamineOrganism/Tissue StudiedEffect of Interaction
Semicarbazide-Sensitive Amine Oxidase (SSAO)SubstrateRat Aorta, Porcine Aorta, Adipose TissueProduction of formaldehyde, H₂O₂, and ammonia; Stimulation of glucose uptake
Methylamine Dehydrogenase (MADH)Substrate and RegulatorMethylobacterium extorquensElectron transfer to amicyanin; Regulation of ET rate

Methylamine can directly interact with proteins, leading to alterations in their structure and biological function. A notable example is its effect on the fourth component of human complement, C4.

Incubation of C4 with methylamine results in the covalent incorporation of approximately one mole of methylamine per mole of protein, specifically within the α subunit. researchgate.net This modification leads to the complete and irreversible inhibition of the hemolytic activity of C4. researchgate.net Furthermore, methylamine treatment prevents the heat-induced autolytic cleavage of the C4 α subunit into smaller fragments. researchgate.net

The metabolic product of methylamine, formaldehyde, is also known to interact with proteins. nih.gov In vivo studies have shown that formaldehyde derived from methylamine can form adducts with proteins, potentially leading to endothelial injury. nih.gov Formaldehyde is also capable of inducing protein cross-linkage, which can affect protein aggregation. researchgate.net

Emerging evidence suggests that methylamine can act as a modulator of neuronal activity and neurotransmitter levels. nih.gov It has been shown to target voltage-operated neuronal potassium channels, which may lead to the release of neurotransmitters. hmdb.canih.gov

Research has demonstrated that methylamine can stimulate the release of nitric oxide (NO) from the rat hypothalamus. nih.gov Additionally, at certain concentrations, it can increase the extracellular levels of dopamine (B1211576) in the hypothalamus. nih.gov This dopaminergic effect is linked to a reduction in food intake in animal models and appears to be related to methylamine's interaction with Kv1.6 potassium channels. nih.gov The increase in dopamine release highlights a potential role for methylamine in the complex network of mediators that control hypothalamic functions. nih.gov

Studies on Neurotransmitter Receptor Agonists

Methylamine hydrochloride and its dissociated methylammonium ion have been investigated for their effects on the nervous system, although not typically as direct agonists that bind to and activate neurotransmitter receptors in the classical sense. Instead, research points towards a modulatory role, influencing the release of neurotransmitters and interacting with neuronal ion channels.

One significant area of study involves its interaction with the peripheral and central nervous systems. Research has shown that this compound can antagonize the neuromuscular blockade caused by certain clostridial neurotoxins, such as botulinum toxin types A, B, and C, as well as tetanus toxin chemicalbook.comnih.gov. The mechanism of this action is not through direct receptor agonism but by preventing the internalization of these toxins at cholinergic nerve endings chemicalbook.comnih.gov. By inhibiting this uptake process, the toxins are trapped at a site where they can be neutralized by antitoxins chemicalbook.comnih.gov. This action highlights a specific interaction with the mechanics of nerve terminals rather than a direct stimulation of neurotransmitter receptors.

Further studies indicate that methylamine can influence neuronal firing and neurotransmitter release. It has been shown to target voltage-operated neuronal potassium channels, which may lead to the release of neurotransmitters. This interaction suggests a role for methylamine as an endogenous modulator of neuronal activity.

Pharmacological Research and Potential Therapeutic Targets

This compound is a compound of significant interest in pharmacological research, primarily due to its role as a versatile chemical building block for synthesizing more complex, biologically active molecules wikipedia.orgsamaterials.com.

In the field of medicinal chemistry, this compound serves as a crucial precursor and intermediate for the synthesis of active pharmaceutical ingredients (APIs) samaterials.com. Its primary function is to act as a source of the methylamine (CH₃NH₂) group, a common functional group in many drug molecules wikipedia.orgsamaterials.com. The hydrochloride salt form is stable, easy to handle, and can be readily converted to the free amine by treatment with a base wikipedia.org. This reactivity is leveraged in a wide range of chemical reactions, such as nucleophilic substitution and condensation, to build complex molecular structures samaterials.com.

The incorporation of a methylamino group can significantly alter a molecule's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability. Therefore, this compound is a foundational component in the design and development of novel therapeutic agents researchgate.net.

This compound is a documented precursor in the synthesis of various pharmaceuticals, including those targeting neurological and proliferative disorders.

Neurological Disorders: It is used in the preparation of well-known compounds like ephedrine (B3423809) and theophylline (B1681296) chemicalbook.comwikipedia.orgnih.gov. Ephedrine is a sympathomimetic amine that acts as a stimulant and is used as a decongestant and bronchodilator. Theophylline is a methylxanthine drug used in therapy for respiratory diseases such as asthma. The synthesis of mephedrone, a synthetic stimulant drug, also involves this compound wikipedia.org.

Anticancer Drugs: The compound is also a key intermediate in the synthesis of deuterated drugs, which can have improved pharmacokinetic profiles researchgate.net. For example, deuterated methylamine and its salts are used in the synthesis of ω-diphenylurea derivatives, which are known to have c-RAF kinase activity, a target in cancer therapy google.com.

While this compound itself is not typically characterized as an anti-inflammatory agent, its derivatives have been studied for such properties. One study investigated the anti-inflammatory activity of a derivative, bis(3-aryl-3-oxo-propyl)this compound (Compound B1), in rats. The research compared its effects to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).

The study found that Compound B1 exhibited significant anti-inflammatory effects in both acute and chronic models of inflammation. In the carrageenan-induced paw edema test (an acute model), B1 reduced edema by up to 49%. In the cotton pellet granuloma test (a chronic model), B1 showed a 44% antiproliferative effect, which was comparable to the 43% effect observed with indomethacin nih.gov. These results suggest that derivatives of methylamine can be developed into potent anti-inflammatory agents nih.gov.

CompoundInflammation ModelDoseInhibition / EffectSource
Bis(3-aryl-3-oxo-propyl)methylamine HCl (B1)Carrageenan-induced Paw Edema (Acute)50 mg/kg49% decrease in edema nih.gov
IndomethacinCarrageenan-induced Paw Edema (Acute)20 mg/kg82% decrease in edema nih.gov
Bis(3-aryl-3-oxo-propyl)methylamine HCl (B1)Cotton Pellet Granuloma (Chronic)50 mg/kg44% antiproliferative effect nih.gov
IndomethacinCotton Pellet Granuloma (Chronic)20 mg/kg43% antiproliferative effect nih.gov

Derivatives of this compound have demonstrated notable antimicrobial properties. Research into Mannich bases, which can be synthesized using methylamine, has shown that certain derivatives possess significant antibacterial and antifungal activity.

One study evaluated a series of mono- and bis-Mannich bases. It was found that bis-Mannich bases and their quaternary derivatives were particularly effective as antifungal compounds. For instance, a quaternary mono-Mannich base derivative showed antifungal potency against the human pathogenic fungus Microsporum canis that was twice as high as the reference drug amphotericin-B. This same derivative was also effective against the bacterium Staphylococcus aureus. This suggests that chemical modifications of simple methylamine structures can lead to the development of potent new antimicrobial agents.

Toxicological and Safety Research Considerations in Biological Systems

The toxicology of this compound is an important consideration in its handling and application. Acute toxicity data indicates that it is harmful if swallowed scbt.com.

Toxicity MetricSpeciesRouteValueSource
LD50 (Lethal Dose, 50%)RatOral1600 mg/kg scbt.com
LD50 (Lethal Dose, 50%)MouseIntraperitoneal2160 mg/kg scbt.com

Exposure to this compound can cause irritation to the skin, eyes, and respiratory system scbt.com. Long-term or repeated occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems scbt.com.

A significant toxicological concern is the potential for methylamine to react with nitrites in vivo to form carcinogenic N-nitroso compounds nih.gov. Studies in rats have demonstrated that oral administration of this compound along with sodium nitrite (B80452) leads to the methylation of DNA in the stomach and small intestine, forming 7-methylguanine (B141273) nih.gov. DNA methylation is a form of DNA damage that can be a precursor to mutagenesis and carcinogenesis nih.govwikipedia.org. While one study concluded that the cancer risk from dietary methylamine alone is likely negligible, it highlights the need to evaluate the cumulative risk from other primary amines that can undergo similar nitrosation reactions nih.gov.

Formation of Carcinogens and Precursor Chemicals (e.g., Nitrosamines)

Methylamine, the primary amine component of this compound, is a precursor that can participate in the formation of carcinogenic compounds. The primary concern is its reaction with nitrosating agents, such as nitrite, under acidic conditions. This reaction does not form a stable N-nitrosamine in the same way that secondary amines do; instead, it leads to the formation of a highly reactive diazonium ion. This unstable intermediate rapidly decomposes, yielding a carbocation (methyl cation) that can act as an alkylating agent.

Research has demonstrated that the interaction between methylamine and nitrite can lead to the methylation of DNA, a critical event in chemical carcinogenesis. In one study, incubating [14C]methylamine with nitrite and DNA at pH 4 resulted in the formation of 7-methylguanine, a DNA adduct. nih.gov The rate of this reaction was found to be maximal at a pH of 3.5. nih.gov This process indicates that even though methylamine is a primary amine, its reaction with nitrite can generate an alkylating species with a sufficient lifetime to react with cellular macromolecules like DNA in vitro. nih.gov

The reaction of methylamine with nitrous acid (formed in situ from a nitrite salt and an acid like hydrochloric acid) is complex and can result in a variety of products. The specific products and their yields are highly dependent on the reaction conditions. stackexchange.com

Table 1: Products from the Reaction of this compound with Sodium Nitrite

ProductYield PercentageReference
Methanol (B129727)6-25% stackexchange.com
Methyl nitrite35-45% stackexchange.com
Methyl chloride13% stackexchange.comquora.com
Nitromethane (B149229)6% stackexchange.comquora.com
Methylnitrolic acid10-12% stackexchange.com

This endogenous formation of alkylating agents from dietary or metabolic methylamine in the presence of nitrite is a potential contributor to cancers of unknown etiology. nih.gov While secondary and tertiary amines are more commonly associated with the formation of stable, carcinogenic N-nitrosamines like N-nitrosodimethylamine (NDMA), the pathway involving primary amines like methylamine represents a different but still significant mechanism for producing genotoxic species. nih.govnih.gov

Genotoxicity Studies

The genotoxicity of methylamine has been evaluated in several in vitro assay systems, with results varying depending on the specific test and endpoint measured. Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a key mechanism in carcinogenicity.

The most common initial screening for mutagenicity is the bacterial reverse mutation assay, often referred to as the Ames test, which uses various strains of Salmonella typhimurium. nih.govre-place.be Studies have consistently shown that methylamine and this compound are not mutagenic in the Ames test, both with and without metabolic activation. nih.govpublisso.de

In contrast, studies using mammalian cell lines have produced positive results. In the mouse lymphoma assay (MLA), which can detect a broader range of genetic damage including point mutations and chromosomal alterations, methylamine was found to be genotoxic. publisso.deresearchgate.netresearchgate.net However, these positive results were observed only at very high concentrations that were close to the toxicity threshold of the chemical for the cells. publisso.de

Table 2: Summary of Methylamine Genotoxicity Studies

Assay SystemTest Organism/Cell LineMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and WithoutNegative nih.govpublisso.de
Mouse Lymphoma Assay (TK+/–)L5178Y Mouse Lymphoma CellsWithoutPositive (at high concentrations) publisso.de

Assessment of Impurities in Drug Substances and their Control

This compound is utilized as a raw material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). chemicalbook.comsamaterials.comguidechem.com As a result, it can be carried over into the final drug substance as a process-related impurity. The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final drug product.

Regulatory frameworks, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3A(R2), provide a systematic approach for the control of impurities in new drug substances. ich.orgeuropa.eu This guideline establishes thresholds for the reporting, identification, and qualification of impurities.

Reporting Threshold: The level at which an impurity must be reported in a regulatory application.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity's biological safety must be established.

These thresholds are based on the maximum daily dose of the drug substance.

Table 3: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Harmonised Tripartite Guideline Q3A(R2) ich.org

Given that methylamine can be a precursor to genotoxic compounds, controlling its level in an API is particularly important. For impurities that have genotoxic potential, much lower limits, often in the parts-per-million (ppm) range, may be required, based on a substance-specific risk assessment.

To control this compound as an impurity, sensitive and specific analytical methods are required. Ion chromatography is one technique that has been successfully developed and validated for the determination of trace levels of methylamine in drug substances, such as Rivastigmine Tartarate. researchgate.net Such methods allow manufacturers to quantify the level of the impurity and ensure it remains below the specified, safe limits throughout the shelf life of the drug substance. researchgate.net The development and validation of these analytical procedures are themselves governed by ICH guidelines, specifically Q2(R1) on analytical validation. ich.org

Environmental Fate and Occurrence Research

Natural Occurrence and Dietary Exposure

Methylamine (B109427) is a naturally occurring compound found in various foods and beverages, contributing to human dietary exposure. nih.gov It arises from the decomposition of organic matter and is a substrate for methanogenesis. wikipedia.org

Methylamine is the most abundant primary amine in the diet and is found in a wide array of food products. nih.gov High concentrations have been identified in cooked and smoked fish products, meat products, cheese, bread, and vegetables. nih.gov Studies have also reported its presence in fresh vegetables, grains, salads, fruits, and various beverages like coffee, cocoa, and tea. nih.gov

One study analyzing 264 food and beverage items found that methylamine was present in significant concentrations across various categories. nih.gov Another study identified methylamine as one of the most prevalent primary amines in foods and beverages in the Kashmir region of India. nih.gov Specific foods with notable methylamine content include carrots, tea, cabbage, corn, and barley. foodb.ca It has also been detected in cow's milk. foodb.ca The formation of biogenic amines, including methylamine, in beverages can be attributed to the fermentation process of raw materials rich in proteins and amino acids. nih.gov

Table 1: Reported Levels of Methylamine in Various Foods and Beverages nih.gov

Food/Beverage CategoryMethylamine Concentration (mg/kg)
Cooked and Smoked FishHigh
Meat ProductsHigh
CheeseHigh
BreadHigh
VegetablesHigh
SpicesHigh
CoffeeHigh

Data extracted from a study by Pfundstein and coworkers (1991) analyzing food and beverage items from West Germany.

Dietary exposure to methylamine is a consideration due to its potential to contribute to the endogenous formation of N-nitroso compounds, such as N-nitrosodimethylamine (NDMA), which are potent carcinogens. nih.govaacrjournals.org This formation can occur when amines react with nitrosating agents, like nitrite (B80452), in the body. dfg.denih.gov The consumption of fish, which contains methylamines, has been shown to significantly increase human exposure to these precursors. nih.govaacrjournals.org

While the primary N-nitrosamines formed from methylamine are generally unstable, secondary nitrosamines can also be formed. veeprho.com The reaction of nitrite with methylamine can lead to the formation of N-nitrosodimethylamine. veeprho.com The conditions for the formation of nitrosamines generally involve the presence of a secondary or tertiary amine and a nitrosating agent, such as nitrous acid, which can be formed from nitrites in acidic conditions. veeprho.com Although a direct causal link between the ingestion of methylamine from fish and cancer in humans has not been definitively established, the potential for in vivo conversion to carcinogenic nitrosamines is a recognized area of research. nih.govaacrjournals.org

Environmental Presence and Distribution

Methylamine is also present in the environment, with potential for exposure through ambient air and rainwater. nih.gov

Environmental exposure to methylamine can occur through its presence in the atmosphere. nih.gov As a colorless gas at room temperature, it can be distributed in the air. airgasspecialtyproducts.com It has a moderate ability to move through soil and can be absorbed by suspended solids and sediment in water. airgasspecialtyproducts.com

Methylamine is a key chemical precursor used in the illicit production of methamphetamine. airgasspecialtyproducts.com This has led to its regulation as a controlled substance by agencies such as the Drug Enforcement Administration (DEA). airgasspecialtyproducts.com

Degradation and Stability in Environmental Matrices

The environmental fate of methylamine is influenced by its chemical properties. In the atmosphere, it exists in a gaseous state. airgasspecialtyproducts.com In aquatic environments, it is expected to absorb to suspended solids and sediment. airgasspecialtyproducts.com

Impact of Temperature and Humidity on Stability

Methylamine hydrochloride is a stable compound under recommended storage conditions, but its integrity is significantly influenced by environmental factors such as temperature and humidity. vu.nl As a hygroscopic substance, it readily absorbs moisture from the surrounding atmosphere. bloomtechz.comnbinno.com

Exposure to high humidity can lead to several physical and chemical changes. The absorption of water can cause the crystalline powder to cake or clump, which can affect its handling and use in various processes. bloomtechz.com This moisture absorption can also result in the formation of impurities and may lead to hydrolysis reactions, degrading the compound's quality. bloomtechz.com To maintain its stability, this compound should be stored in a dry, well-ventilated place in tightly sealed containers. vu.nlnbinno.com

Temperature fluctuations also play a crucial role in the stability of this compound. bloomtechz.com Elevated temperatures can accelerate degradation, while extremely low temperatures may cause the compound to crystallize or solidify, potentially altering its molecular structure and reactivity. bloomtechz.com For optimal stability, it is recommended to store the compound at temperatures below 30°C (86°F), with some sources suggesting temperatures below 25°C (77°F) for long-term storage. bloomtechz.com

The following table summarizes the effects of temperature and humidity on the stability of this compound.

FactorConditionEffect on this compoundCitation
Humidity HighAbsorbs moisture (hygroscopic), leading to caking, clumping, and potential degradation. bloomtechz.comnbinno.com
LowMaintains stability and crystalline form. bloomtechz.com
Temperature High (>30°C)Can lead to deterioration and chemical breakdown. bloomtechz.com
LowMay cause crystallization and changes to molecular structure. bloomtechz.com
RecommendedStable when stored below 25-30°C. bloomtechz.com

One study highlighted the compound's stability in the context of its use in perovskite solar cells, noting that an unencapsulated device containing this compound retained 88% of its original efficiency after 81 days of storage in the dark at a controlled humidity of 50 ± 5%. chemicalbook.com

Hydrolysis Reactions in Aqueous Environments

In aqueous environments, this compound is soluble and unlikely to persist for long periods. fishersci.se When dissolved in water, the compound dissociates into the methylammonium (B1206745) cation (CH₃NH₃⁺) and the chloride anion (Cl⁻).

The chloride ion is the conjugate base of a strong acid (hydrochloric acid) and does not react with water. However, the methylammonium ion is the conjugate acid of a weak base (methylamine) and will undergo hydrolysis. chegg.com This reaction involves the methylammonium ion donating a proton to a water molecule, establishing an equilibrium that results in the formation of methylamine (CH₃NH₂) and a hydronium ion (H₃O⁺). chegg.comstudy.com

The chemical equation for this hydrolysis reaction is:

CH₃NH₃⁺(aq) + H₂O(l) ⇌ CH₃NH₂(aq) + H₃O⁺(aq) chegg.com

This equilibrium reaction causes an increase in the concentration of hydronium ions, which leads to an acidic aqueous solution. chegg.com The extent of this reaction is dependent on the pH of the solution. In alkaline conditions, with a pH above 11, the equilibrium will shift to favor the formation of the free methylamine. chemicalbook.com Due to its high water solubility and the nature of this hydrolysis reaction, this compound is expected to be highly mobile in soil and is not considered to be persistent, bioaccumulative, or toxic in the environment. fishersci.se

The key species involved in the hydrolysis of this compound in an aqueous solution are detailed in the table below.

Chemical SpeciesFormulaRole in Hydrolysis
Methylammonium ionCH₃NH₃⁺Conjugate acid; reacts with water.
WaterH₂OReactant; accepts a proton.
MethylamineCH₃NH₂Product; a weak base.
Hydronium ionH₃O⁺Product; contributes to the acidity of the solution.
Chloride ionCl⁻Spectator ion; does not participate in hydrolysis.

Regulatory and Industrial Research Perspectives

Production Volumes and Exposure Potential

While specific production volumes for methylamine (B109427) hydrochloride are not always detailed separately from methylamine, the production of methylamines (mono-, di-, and trimethylamine) is significant. In the United States, the combined reported production capacity has been over 100 million pounds. nih.gov Annual production of methylamine alone grew from approximately 2 million pounds in 1957 to about 52 million pounds in 1987, with estimates in 1989 ranging between 51 to 106 million pounds. nih.gov Methylamine hydrochloride is available from multiple chemical distributors. nih.gov This high volume points to a considerable potential for human exposure from various sources. nih.gov

Occupational Exposure The potential for occupational exposure to methylamine is considered high due to its large production volume and use as an intermediate in manufacturing pharmaceuticals, pesticides, solvents, and paint removers. nih.gov The National Occupational Exposure Survey (NOES) database estimated that 10,891 workers, including 1,410 females, were exposed to methylamine. nih.gov Exposure in the workplace can occur through inhalation of the gas or dust and by passing through the skin. nj.gov Workers in industries such as tanning, dyeing, and chemical synthesis are at risk. nih.gov Facilities that store or use this material are advised to have eyewash stations and safety showers readily available. coleparmer.com

General Population Exposure The general population may be exposed to methylamine, the parent compound of this compound, through both endogenous and exogenous sources. nih.gov It is found in a wide variety of consumed products, including foods and beverages. nih.gov One study calculated the mean daily dietary intake for Germans to be 13.6 mg/day for women and 16.6 mg/day for men. nih.gov There is also a potential for exposure from the illicit manufacturing of methamphetamine, where methylamine is a precursor chemical. nih.gov Vapors produced during this process can permeate building materials, leading to residual exposure long after a lab is dismantled. nih.gov

Regulatory Frameworks and Guidelines

This compound is regulated by the U.S. Drug Enforcement Administration (DEA) as a List I chemical. spectrumchemical.comcalpaclab.com This designation is due to its role as an essential chemical used in the illicit synthesis of methamphetamine. spectrumchemical.comcalpaclab.com As a List I chemical, its distribution and sale are subject to stringent regulatory controls and record-keeping requirements under the Controlled Substances Act (CSA). usdoj.gov Transactions involving these chemicals are regulated, and purchase may require special authorization and documentation. spectrumchemical.comspectrumchemical.comcalpaclab.com

Specific workplace exposure limits for this compound as a solid are not widely established by major regulatory bodies like OSHA or ACGIH. coleparmer.comechemi.com However, limits have been set for its parent compound, methylamine gas. It is crucial to maintain airborne levels below recommended exposure limits through engineering controls like local exhaust ventilation. chemservice.com

OrganizationLimit TypeValue
OSHA Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA)10 ppm (12 mg/m³)
ACGIH Threshold Limit Value (TLV) - Time-Weighted Average (TWA)5 ppm
ACGIH Threshold Limit Value (TLV) - Short-Term Exposure Limit (STEL)15 ppm
NIOSH Recommended Exposure Limit (REL) - Time-Weighted Average (TWA)10 ppm (12 mg/m³)

Data sourced from OSHA Occupational Chemical Database and other safety resources.

Carcinogenicity Classifications this compound is not classified as a carcinogen by major international agencies. vu.nl The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen. vu.nl A two-year inhalation study in mice found no evidence of carcinogenicity for methylamine. mhlw.go.jp Furthermore, methylamine is not genotoxic, and carcinogenic effects are not assumed based on its structure. publisso.de

Safety Data Sheets provide critical information on the hazards and safe handling of this compound. It is consistently classified as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system. coleparmer.comvu.nl

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowed.H302
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Specific target organ toxicity — single exposureMay cause respiratory irritation.H335

Information compiled from multiple Safety Data Sheets. chemservice.comvu.nl

Precautionary Measures and PPE Key precautionary statements emphasize avoiding the creation of dust and ensuring adequate ventilation. vu.nl Recommended personal protective equipment (PPE) includes chemical safety goggles, protective gloves, and appropriate respiratory protection if exposure limits are exceeded. coleparmer.comselleckchem.com

Precautionary TypeStatementGHS Code
PreventionAvoid breathing dust.P261
PreventionWash thoroughly after handling.P264
ResponseIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305 + P351 + P338

Information compiled from multiple Safety Data Sheets. chemservice.comvu.nl

The compound is described as a white, crystalline, hygroscopic powder that is soluble in water and alcohol. scbt.comthermofisher.com It should be stored in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture. coleparmer.com

Industrial Optimization and Scale-Up Research

The industrial production of methylamines primarily involves the reaction of methanol (B129727) with ammonia (B1221849) at high temperatures over a catalyst. nih.govyoutube.com For this compound specifically, a common and straightforward synthesis method involves heating formaldehyde (B43269) with ammonium (B1175870) chloride. nikavapharmaceuticalindustries.comchemicalbook.comhimedialabs.com

The reaction between two equivalents of formaldehyde (as formalin) and ammonium chloride at approximately 100°C yields this compound. nikavapharmaceuticalindustries.comchemicalbook.com Research into optimizing this process focuses on improving yield and purity. A key challenge is the potential formation of byproducts like dimethylamine (B145610) hydrochloride, which can be removed by extraction with chloroform. nikavapharmaceuticalindustries.comchemicalbook.com

Further purification is a critical step in scale-up research. Recrystallization from solvents like absolute ethyl alcohol or n-butyl alcohol is used to separate this compound from unreacted ammonium chloride and other impurities. nikavapharmaceuticalindustries.comorgsyn.org N-butyl alcohol is particularly effective as ammonium chloride has negligible solubility in it, even at boiling temperatures. nikavapharmaceuticalindustries.com The efficiency of the process is also enhanced by methods to recycle the compound from waste streams. chemicalbook.com The selection of the synthesis method on an industrial scale depends on factors such as the desired scale of production, available resources, and specific purity requirements. bloomtechz.com

Process Research and Development for Manufacturing

The industrial production of this compound is accomplished through several established synthesis routes, each subject to process research and development to optimize yield, purity, and cost-effectiveness. A predominant method involves the reaction of formaldehyde with ammonium chloride. orgsyn.orgchemicalbook.com This process is typically conducted by heating an aqueous mixture of the reactants. chemicalbook.com The temperature is carefully controlled, often held around 104°C, to drive the reaction to completion. orgsyn.org Subsequent concentration of the solution, often under reduced pressure, and cooling leads to the crystallization of the product. orgsyn.org

Another significant industrial method is the direct amination of methanol. In this process, methanol and ammonia react at high temperatures and pressures over a solid catalyst, such as alumina (B75360) or silica-alumina. sciencemadness.orgforestsclearance.nic.in This method is noted for its high atom economy but produces a mixture of mono-, di-, and trimethylamine (B31210), which must be separated. sciencemadness.orgresearchgate.net

Alternative synthesis strategies have also been developed, including:

Reductive Amination of Formaldehyde : This approach involves the reaction of formaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas with a metal catalyst. bloomtechz.com The reaction proceeds through an imine intermediate which is then reduced to yield methylamine. bloomtechz.com

Hofmann Rearrangement : This classic method involves the degradation of acetamide (B32628) using bromine and a strong base like sodium hydroxide (B78521) or potassium hydroxide. bloomtechz.comprepchem.com The resulting methylamine is then captured in hydrochloric acid. prepchem.com

Amination of Methyl Halides : This route uses methyl halides which react with ammonia. bloomtechz.com While it can offer high purity and milder reaction conditions compared to methanol amination, it involves the use of more toxic and environmentally sensitive reagents. bloomtechz.com

Process optimization focuses on maximizing the yield of this compound while minimizing the formation of impurities, principally dithis compound and trithis compound. mdma.ch Reaction temperature is a critical parameter; for instance, in the formaldehyde/ammonium chloride route, temperatures above 110°C can favor the formation of dimethylamine. mdma.chsciencemadness.org Purification is a key step in the manufacturing process. The crude product often contains unreacted ammonium chloride and other amine hydrochlorides. orgsyn.org Recrystallization from solvents like absolute ethanol (B145695) or n-butyl alcohol is a common technique, as ammonium chloride has very low solubility in these solvents, allowing for its separation. orgsyn.orgnikavapharmaceuticalindustries.com Chloroform extraction can also be employed to remove dithis compound, which is more soluble in it than this compound. chemicalbook.comnikavapharmaceuticalindustries.com

Table 1: Comparison of Manufacturing Processes for this compound

Synthesis Method Starting Materials Key Conditions Advantages Disadvantages
Formaldehyde & Ammonium Chloride Reaction Formaldehyde, Ammonium Chloride Heating at ~100-104°C orgsyn.orgchemicalbook.com Inexpensive, readily available starting materials chemicalbook.com Can produce dimethylamine and trimethylamine byproducts mdma.ch
Amination of Methanol Methanol, Ammonia High temperature and pressure over a catalyst sciencemadness.org High atom economy, uses inexpensive feedstock bloomtechz.com Produces a mixture of amines requiring separation sciencemadness.org
Hofmann Rearrangement Acetamide, Bromine, Sodium Hydroxide Reaction at 60-70°C prepchem.com Avoids the use of gaseous reagents bloomtechz.com Involves multiple steps and handling of bromine
Reductive Amination Formaldehyde, Ammonia, Hydrogen Presence of a metal catalyst bloomtechz.com High yield and scalability bloomtechz.com Requires handling of hydrogen gas under pressure

Quality Control and Impurity Monitoring in Drug Products

The quality control of this compound is critical when it is used as a raw material in the synthesis of active pharmaceutical ingredients (APIs). scribd.com The purity of the starting material directly impacts the impurity profile of the final drug product, making rigorous analysis essential to ensure safety and efficacy. technologynetworks.com Regulatory bodies like the International Council on Harmonisation (ICH) have established guidelines that mandate the identification, qualification, and control of impurities in drug substances and products. researchgate.netpharmaguideline.comijcrt.org

Common impurities in commercially produced this compound include:

Ammonium chloride : An unreacted starting material from the most common synthesis route. orgsyn.org

Dithis compound : A common process-related impurity formed when an excess of the methylating agent is used or at higher reaction temperatures. orgsyn.orgjournalijar.com

Trithis compound : Another potential process-related impurity. sciencemadness.org

Water : Residual moisture from the aqueous reaction and purification steps. orgsyn.org

Inorganic impurities : These can include heavy metals or other residual metals from catalysts or reactors. researchgate.net

The presence of these impurities can lead to the formation of new, undesired compounds during API synthesis. For example, the contamination of this compound with dithis compound can lead to the formation of N-methylated impurities in the final drug. journalijar.com A study on the synthesis of betahistine (B147258) dihydrochloride (B599025) found that dithis compound present in the this compound starting material (at levels of ~0.1%) resulted in the formation of the N-methyl betahistine impurity. journalijar.com

A variety of analytical techniques are employed for the quality control of this compound and for monitoring related impurities in final drug products. technologynetworks.com These methods must be validated for specificity, precision, accuracy, and linearity. ijpsonline.com

Table 2: Analytical Methods for Purity and Impurity Analysis of this compound

Analytical Technique Application Detection Principle
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of non-volatile organic impurities. analytice.comepa.govhelixchrom.com Separation based on polarity, often with UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) detection. technologynetworks.comhelixchrom.com
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents. ijpsonline.com Separation of volatile compounds in the gas phase, typically with Flame Ionization Detection (FID) or MS. ijpsonline.com
Ion Chromatography (IC) Quantification of methylamine and other amines as ionic species. scribd.com Separation of ions followed by suppressed conductivity detection for improved sensitivity. scribd.com
Capillary Electrophoresis (CE) Separation and determination of aliphatic amines, often after derivatization. rsc.org Separation based on electrophoretic mobility in a capillary, with UV detection. rsc.org
Fourier-Transform Infrared Spectroscopy (FTIR) Identification and quantification, particularly for isotopic impurities in deuterated versions. researchgate.net Measurement of the absorption of infrared radiation by the sample. researchgate.net

According to ICH Q3A/Q3B guidelines, impurities present at levels above 0.10% in a new drug substance must generally be identified. pharmaguideline.comijcrt.org Therefore, sensitive and specific analytical methods are required to detect and quantify potential impurities originating from starting materials like this compound to ensure the final drug product meets stringent quality and safety standards. ijprajournal.com

Q & A

Q. What are the common laboratory synthesis methods for methylamine hydrochloride, and what factors influence reaction efficiency?

this compound can be synthesized via:

  • Hofmann rearrangement : Reacting acetamide with bromine gas under controlled conditions to yield methylamine, followed by HCl neutralization .
  • Formaldehyde-ammonium chloride reaction : Mixing formaldehyde with ammonium chloride in a 1:1 molar ratio, followed by heating and purification .
  • Hexamine hydrolysis : Hydrolyzing hexamethylenetetramine (hexamine) with hydrochloric acid, yielding this compound and ammonium chloride as byproducts . Key factors : Stoichiometric ratios, temperature control (e.g., avoiding excess heat to prevent byproduct formation), and purification techniques (e.g., recrystallization from ethanol) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Inspect gloves for integrity before use .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Keep away from oxidizers (e.g., perchlorates) and strong acids .
  • Exposure response : Flush eyes with water for 15 minutes if exposed; use fume hoods to minimize inhalation risks .

Q. How is this compound used in biochemical assays, and what are its roles in enzyme studies?

this compound acts as a nucleophile in enzyme inhibition studies (e.g., acetylcholinesterase assays) and serves as a buffering agent in reactions requiring controlled pH. Its protonated form stabilizes intermediates in enzymatic mechanisms .

Advanced Research Questions

Q. How can reaction yields be optimized in the hexamine-HCl synthesis route?

  • Excess reagents : Use a 20% excess of hexamine to drive the reaction toward this compound .
  • Temperature modulation : Maintain reaction temperatures below 80°C to minimize dithis compound byproduct formation .
  • Purification : Recrystallize the product using ethanol-water mixtures (3:1 ratio) to achieve >95% purity .

Q. What experimental designs are effective for analyzing this compound's role in chromatographic separations?

A factorial design can evaluate interactions between:

  • pH (3.0–6.0), methanol concentration (10–30%), and This compound concentration (50–250 mM) in mobile phases. Response variables include retention time and peak resolution, as demonstrated in HPLC studies of neuroleptic metabolites .

Q. How do thermodynamic models predict this compound's stability in refinery corrosion studies?

  • Solid-Liquid Equilibrium (SLE) models : Predict solubility limits in aqueous systems, critical for avoiding salt deposition in pipelines .
  • Vapor-Liquid Equilibrium (VLE) data : Used to estimate dissociation pressures at temperatures up to 100°C, aiding in corrosion risk assessments .

Q. What strategies resolve contradictions in reported vapor pressure data for this compound?

  • Thermogravimetric calibration : Use reference compounds (e.g., ferrocene) to validate experimental vapor pressure measurements, reducing discrepancies between datasets .
  • Phase diagram analysis : Compare SLE/VLE curves across studies to identify consistent trends (e.g., melting point at 226°C) .

Methodological Considerations

Q. How should researchers handle waste containing this compound?

  • Containment : Collect solid waste in sealed containers labeled "hazardous organic salts."
  • Disposal : Partner with licensed waste management services for incineration or chemical neutralization .

Q. What analytical techniques characterize this compound purity?

  • Titration : Use 0.1M NaOH to determine chloride content via argentometric titration.
  • Spectroscopy : FT-IR peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) confirm structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.